molecular formula C8H7ClO2 B106704 4-Chloro-2-methylbenzoic acid CAS No. 7499-07-2

4-Chloro-2-methylbenzoic acid

Cat. No. B106704
CAS RN: 7499-07-2
M. Wt: 170.59 g/mol
InChI Key: XXFKOBGFMUIWDH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which are often used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic materials. While the provided papers do not directly discuss 4-chloro-2-methylbenzoic acid, they do provide insights into similar chlorinated benzoic acids and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-chloro-2-methylbenzoic acid.

Synthesis Analysis

The synthesis of chlorinated benzoic acids typically involves halogenation reactions, as seen in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate . Similarly, 4-chloro-2-methylbenzoic acid could be synthesized through halogenation of 2-methylbenzoic acid. The papers also describe various synthetic routes for related compounds, such as the solid-phase synthesis of heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid , and the synthesis of 2-chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic . These methods highlight the versatility of chlorinated benzoic acids in organic synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of a benzene ring substituted with a carboxylic acid group and one or more halogen atoms. The structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, was confirmed by IR and single-crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are in agreement with computed values, suggesting that computational methods can reliably predict the structure of similar compounds like 4-chloro-2-methylbenzoic acid.

Chemical Reactions Analysis

Chlorinated benzoic acids participate in various chemical reactions due to their reactive functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid can undergo chlorine substitution, reduction of the nitro group, and cyclization to afford different heterocycles . The reactivity of the chlorine atom in these compounds allows for further functionalization, as seen in the chlorination of 4-aminobenzoic acid derivatives . These reactions are indicative of the potential transformations that 4-chloro-2-methylbenzoic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The presence of halogen atoms can affect the acidity, boiling point, and solubility of these compounds. For example, the crystal structures of various hydrogen-bonded co-crystals of chlorinated benzoic acids with other molecules demonstrate the importance of halogen bonds in crystal stabilization . The halogen bonds and hydrogen bonds contribute to the solid-state versatility and dictate the physical properties of these compounds.

Scientific Research Applications

Photocatalytic Degradation Studies

4-Chloro-2-methylbenzoic acid has been studied in the context of photocatalytic degradation. Research conducted on related compounds, like 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid, using ZnO–SnO2/nano-clinoptilolite under UV irradiation, provides insights into the potential photocatalytic applications of 4-Chloro-2-methylbenzoic acid (Khodami & Nezamzadeh-Ejhieh, 2015).

Solubility and Transfer Studies

Studies on the solubility and transfer properties of similar compounds, such as 4-methylbenzoic acid and other substituted benzoic acids, in various solvents can provide valuable information for the industrial processing and applications of 4-Chloro-2-methylbenzoic acid. For example, research on the solubility of 4-methylbenzoic acid in different solvents at various temperatures can inform the physical properties and potential applications of 4-Chloro-2-methylbenzoic acid in different environments (Li, Liu, & Wang, 2001).

Molecular Structure Analysis

Investigations into the molecular structure and properties of compounds structurally similar to 4-Chloro-2-methylbenzoic acid, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, can offer insights into the chemical behavior and potential applications of 4-Chloro-2-methylbenzoic acid. These studies include analyses of FT-IR, hyperpolarizability, NBO, HOMO, and LUMO, which are crucial for understanding the reactivity and stability of such compounds (Kumar et al., 2014).

Synthetic and Industrial Applications

Research on methods for synthesizing related chloro- and methylbenzoic acids provides insights into the potential synthetic pathways and industrial applications of 4-Chloro-2-methylbenzoic acid. For example, studies on the preparation of 2-chloro-6-methylbenzoic acid using nucleophilic aromatic substitution and carbonylation methods can inform similar synthetic approaches for 4-Chloro-2-methylbenzoic acid (Daniewski et al., 2002).

Safety And Hazards

4-Chloro-2-methylbenzoic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye damage . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKOBGFMUIWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324678
Record name 4-Chloro-2-methylbenzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzoic acid

CAS RN

7499-07-2
Record name 4-Chloro-2-methylbenzoic acid
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Record name 7499-07-2
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Record name 4-Chloro-2-methylbenzoic acid
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Record name Benzoic acid, 4-chloro-2-methyl
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2, anhydrous N,N,N′,N′-tetramethylethylethylenediamine (TMEDA, 99.7 mL, 660 mmol, 2.2 eq.) and anhydrous THF (600 mL) were added and the mixture was cooled to −90° C. in a bath of liquid N2/EtOH. Freshly titrated sec-BuLi (550 mL, 1.2M in cyclohexane, 660 mmol., 2.2 eq.) was added slowly via cannula as to maintain the temperature at −50° C. The solution was cooled to −90° C. and 4-chlorobenzoic acid (47.0 g in 400 mL anhydrous THF, 300 mmol) was added slowly via cannula, while stirring carefully to maintain the temperature at −90° C. The reaction mixture was stirred at −90° C. for 1 h before allowed to warm-up to −80° C. and CH3l (80 mL, 1.28 moles) was added very slowly. The reaction mixture was stirred for 10 min at 0° C., then quenched slowly with H2O (600 mL) and allowed to warm-up to room temperature. The aqueous layer was separated, washed with Et2O (2×500 mL) and then acidified with HCl (2.5 N, 600 mL) while cooling in an ice bath; cooling was continued for 16 h at 4° C. to allow crystallization of the desired product. The crude product was dried under vacuum and over anhydrous P2O5 and then re-crystallized from hot toluene (700 mL) to obtain pure 4-chloro-2-methylbenzoic acid (40 g).
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
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600 mL
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N2 EtOH
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550 mL
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400 mL
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Synthesis routes and methods IV

Procedure details

In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2, anhydrous N,N,N′,N′-tetramethylethylethylenediamine (TMEDA, 99.7 mL, 660 mmol, 2.2 eq.) and anhydrous THF (600 mL) were added and the mixture was cooled to −90° C. in a bath of liquid N2/EtOH. Freshly titrated sec-BuLi (550 mL, 1.2M in cyclohexane, 660 mmol., 2.2 eq.) was added slowly via cannula as to maintain the temperature at −50° C. The solution was cooled to −90° C. and 4-chlorobenzoic acid (47.0 g in 400 mL anhydrous THF, 300 mmol) was added slowly via cannula, while stirring carefully to maintain the temperature at −90° C. The reaction mixture was stirred at −90° C. for 1 h before allowed to warm-up to −80° C. and CH3I (80 mL, 1.28 moles) was added very slowly. The reaction mixture was stirred for 10 min at −80° C., then quenched slowly with H2O (600 mL) and allowed to warm-up to room temperature. The aqueous layer was separated, washed with Et2O (2×500 mL) and then acidified with HCl (2.5 N, 600 mL) while cooling in an ice bath; cooling was continued for 16 h at 4° C. to allow crystallization of the desired product. The crude product was dried under vacuum and over anhydrous P2O5 and then re-crystallized from hot toluene (700 mL) to obtain pure 4-chloro-2-methylbenzoic acid (40 g).
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
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reactant
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Quantity
600 mL
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N2 EtOH
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0 (± 1) mol
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550 mL
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400 mL
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80 mL
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Synthesis routes and methods V

Procedure details

In a process for preparing N-diaminomethylene-2-methyl- 4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the step comprising reacting 2-bromo-5-chlorotoluene with a secondary or tertiary organolithium compound and CO2 to produce 4-chloro-2-methylbenzoic acid.
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organolithium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methylbenzoic acid
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4-Chloro-2-methylbenzoic acid
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4-Chloro-2-methylbenzoic acid
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4-Chloro-2-methylbenzoic acid
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4-Chloro-2-methylbenzoic acid

Citations

For This Compound
41
Citations
MS Newman, J Eberwein… - Journal of the American …, 1959 - ACS Publications
… (49%) of 4-chloro-2-methylbenzoic acid (VIII), mp 168.5-170.0. This acid27 proved identical to that … 4-chloro-2-methylbenzoic acid follows from the fact that the structure …
Number of citations: 13 pubs.acs.org
MS Newman, LL Wood Jr - Journal of the American Chemical …, 1959 - ACS Publications
… saturated with hydrogen chloride before reaction with I, the proportion of p-chlorotoluene produced decreases from about 9 to 5% whereas the amount of 4-chloro-2-methylbenzoic acid (…
Number of citations: 19 pubs.acs.org
EH Huntress, MK Seikel - Journal of the American Chemical …, 1939 - ACS Publications
… The structure ofthis intermediate was certified by its oxidation with chromic trioxide in glacial acetic acid to the known 4-chloro-2-methylbenzoic acid. Upon oxidation with alkaline …
Number of citations: 25 pubs.acs.org
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
… By this method, which was also found to be feasible for large-scale preparation, 4-chloro-2-methylbenzoic acid 8 (6) could be prepared in 73% isolated yield from 4-chlorobenzoic acid (…
Number of citations: 95 pubs.acs.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… “The 4-chloro-2-methylbenzylbromide was prepared from 4-chloro-2-methylbenzoic acid according to methods H and I. ‘"‘the 2,4-dichlorobenzyl bromide was prepared from 2,4-…
Number of citations: 48 pubs.acs.org
F Pu, LY Zhang, ZW Liu, XY Shi - Advanced Synthesis & …, 2018 - Wiley Online Library
… It was found that utilizing equal or slightly excessive substrates, 4-chloro-2-methylbenzoic acid, 4-bromo-2-methylbenzoic acid, 4-fluoro-2-methylbenzoic acid and 3-chloro-2-…
Number of citations: 13 onlinelibrary.wiley.com
P KOVACIC, C WU - The Journal of Organic Chemistry, 1961 - ACS Publications
… 4-Chloro-oxylene was identified by its infrared spectrum and by oxidation to 4-chloro-2-methylbenzoic acid. Effect of aluminum chloride. Catalytic amounts of aluminum chloride …
Number of citations: 30 pubs.acs.org
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
F Faigl, A Thurner, B Molnár, G Simig… - … Process Research & …, 2010 - ACS Publications
… For the preparation of 4-chloro-2-methylbenzoic acid from 4-chlorobenzoic acid, see: … For the preparation of 4-chloro-2-methylbenzoic acid from 4-chlorobenzoic acid, see: …
Number of citations: 37 pubs.acs.org
J Epsztajn, A Bieniek, JA Kowalska… - Monatshefte für Chemie …, 1992 - Springer
The lithiation (Bu n Li/THF) of 2-chloro- (1), 3-chloro- (2) and 4-chlorobenzanilides (3) and the subsequent reactions of the corresponding bis-lithiated anilides4–6 with electrophiles (MeI…
Number of citations: 0 link.springer.com

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